molecular formula C30H28Cl2F6N4O2 B1666061 Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride CAS No. 55300-30-6

Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride

Cat. No. B1666061
CAS RN: 55300-30-6
M. Wt: 661.5 g/mol
InChI Key: NWGGKKGAFZIVBJ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains several functional groups, including a quinoline, a piperazine ring, and multiple trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl groups would add electron-withdrawing character, while the amino groups would provide electron-donating character .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzoic acid moiety could react with bases to form salts, or with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzoic acid derivatives generally have relatively high melting points due to the strong intermolecular forces provided by the carboxylic acid group .

Scientific Research Applications

Analgesic Applications

A study by Manoury et al. (1979) demonstrated that certain 2-(4-substituted phenyl-1-piperazinyl)ethyl 2-(7- or 8-substituted 4-quinolinylamino)benzoates, including a compound similar to the specified chemical, exhibited significant analgesic properties, being more potent than reference compounds such as glafenine and aminopyrine (Manoury et al., 1979).

Antibacterial Activity

Research by Sheu et al. (1998) investigated the antibacterial activities of related quinolone compounds. They found that certain quinolone derivatives exhibited good antibacterial properties, which may imply potential applications for the specified chemical in antibacterial research (Sheu et al., 1998).

Synthesis and Chemical Properties

Fathalla and Pazdera (2017) developed methods for synthesizing piperazine substituted quinolones, which are structurally related to the specified compound. This research may provide insights into the synthesis and modification of similar compounds (Fathalla & Pazdera, 2017).

Radiopharmaceutical Applications

Soudijn et al. (1978) worked on the synthesis of tritium-labelled amides from labelled carboxylic acids and amines, using EEDQ as a reagent. This research may be relevant for understanding the radiolabelling of compounds similar to the specified chemical (Soudijn et al., 1978).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The safety data for similar compounds suggests that they may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. Given the complexity of its structure, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F6N4O2.2ClH/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27;;/h1-11,18-19H,12-17H2,(H,37,38);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZLWXYIFNEJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl2F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55300-29-3 (Parent)
Record name Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055300306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

661.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride

CAS RN

55300-30-6
Record name Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055300306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride
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Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride
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Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride
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Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride
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Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride
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Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl ester, dihydrochloride

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